REACTION_CXSMILES
|
Cl.NO.[OH-].[K+].CC1[N:8]([C:13]2[CH:14]=[C:15]([C:19]([OH:22])([CH3:21])[CH3:20])[CH:16]=[CH:17][CH:18]=2)C(C)=CC=1>C(O)C.O>[NH2:8][C:13]1[CH:14]=[C:15]([C:19]([OH:22])([CH3:20])[CH3:21])[CH:16]=[CH:17][CH:18]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
7.42 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
5.41 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propan-2-ol
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
CC=1N(C(=CC1)C)C=1C=C(C=CC1)C(C)(C)O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |